![molecular formula C22H25N3O2 B13576053 6-methoxy-N-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}-1H-indole-2-carboxamide](/img/structure/B13576053.png)
6-methoxy-N-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-N-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class of organic compounds. Indoles are significant heterocyclic systems found in various natural products and drugs, known for their diverse biological activities
Vorbereitungsmethoden
The synthesis of 6-methoxy-N-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}-1H-indole-2-carboxamide involves several steps, typically starting with the construction of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The pyrrolidine moiety can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole ring is replaced by the pyrrolidine group . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Analyse Chemischer Reaktionen
6-methoxy-N-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 6-methoxy-N-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The pyrrolidine moiety enhances the compound’s binding affinity and selectivity, allowing it to exert its effects at lower concentrations . The exact pathways involved depend on the specific biological context, but common targets include neurotransmitter receptors, enzymes involved in metabolic pathways, and DNA-binding proteins .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-methoxy-N-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}-1H-indole-2-carboxamide include other indole derivatives with varying substituents. Some examples are:
6-methoxy-2(1H)-pyrimidinone: Another heterocyclic compound with a methoxy group, but with a pyrimidinone core instead of an indole.
6-methoxy-N-methyl-3-nitro-2-pyridinamine: A compound with a similar methoxy and N-methyl substitution but with a pyridine core.
N-(3-{[7-Methoxy-6-(2-Pyrrolidin-1-Ylethoxy)quinazolin-4-Yl]amino}-4-methylphenyl)-2-Morpholin-4-Ylisonicotinamide: A complex molecule with a pyrrolidine moiety and methoxy group, but with a quinazoline core.
The uniqueness of this compound lies in its specific combination of functional groups and the indole core, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H25N3O2 |
|---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
6-methoxy-N-methyl-N-[(2-pyrrolidin-1-ylphenyl)methyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H25N3O2/c1-24(15-17-7-3-4-8-21(17)25-11-5-6-12-25)22(26)20-13-16-9-10-18(27-2)14-19(16)23-20/h3-4,7-10,13-14,23H,5-6,11-12,15H2,1-2H3 |
InChI-Schlüssel |
VFZUPPJUVXCVSM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1N2CCCC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


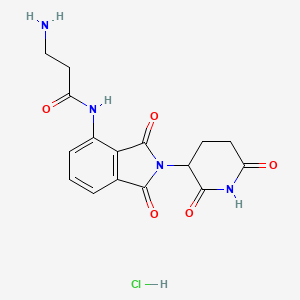
![1-{[(Dimethylphosphoryl)methoxy]sulfonyl}-4-methylbenzene](/img/structure/B13575979.png)

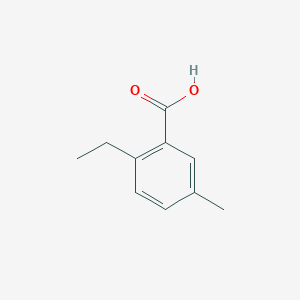
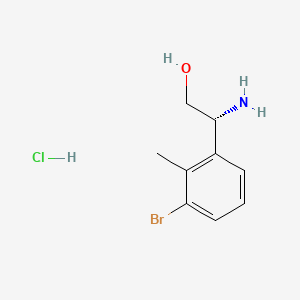
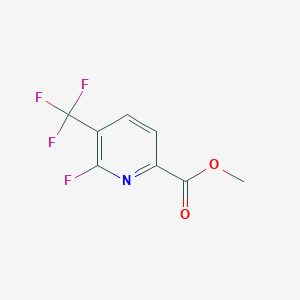
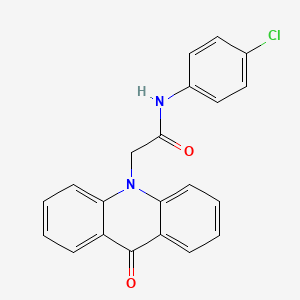
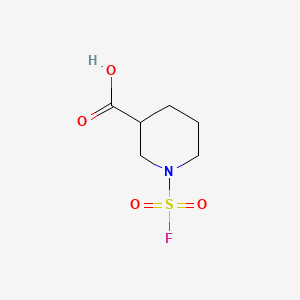

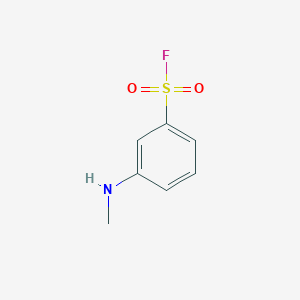
![3-(tert-Butoxycarbonyl)-6-fluoro-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13576013.png)
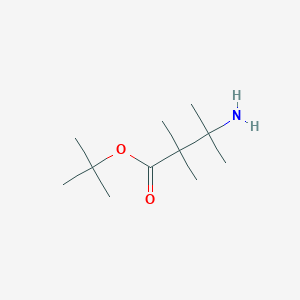
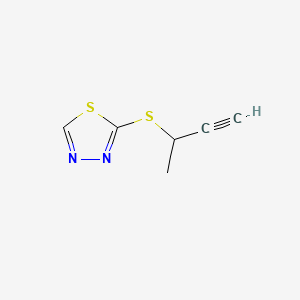
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-6-yl)aceticacid](/img/structure/B13576039.png)
